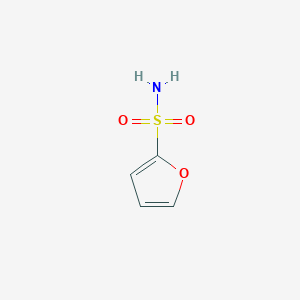

Furan-2-Sulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

furan-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBMVXBGYGIDJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546250 | |

| Record name | Furan-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55673-71-7 | |

| Record name | Furan-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Furan 2 Sulfonamide and Its Derivatives

Classical and Established Synthetic Approaches

The traditional synthesis of furan-2-sulfonamides often relies on a sequential approach involving the formation of a key intermediate, furan-2-sulfonyl chloride, followed by its reaction with an amine.

A foundational method for preparing furan (B31954) sulfonamides involves the electrophilic sulfonation of a suitable furan precursor. google.comgoogle.com This process typically begins with an ester of furan, such as an alkyl 3-furoate, which is treated with a potent sulfonating agent. google.com Chlorosulfonic acid is a commonly used reagent for this purpose, often in a solvent like methylene (B1212753) chloride. google.com The reaction introduces a sulfonic acid group onto the furan ring, yielding a furan-2-sulfonic acid derivative. google.comgoogle.com This sulfonic acid intermediate can be isolated, sometimes as a salt for higher purity, or used directly in a one-pot procedure. google.comgoogle.com The subsequent step involves converting the sulfonic acid into the more reactive furan-2-sulfonyl chloride using a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, often in the presence of an acid scavenger like pyridine. google.comgoogle.com

Table 1: Reagents in Electrophilic Sulfonation and Chlorination

| Step | Reagent Class | Example Reagent(s) | Solvent(s) | Purpose | Citation(s) |

|---|---|---|---|---|---|

| Sulfonation | Electrophilic Sulfonating Agent | Chlorosulfonic acid, Sulfur trioxide-pyridine complex | Methylene chloride, Ethylene chloride | Introduces the -SO₃H group onto the furan ring. | google.com, |

| Chlorination | Chlorinating Agent | Phosphorus pentachloride, Thionyl chloride | Pyridine, Methylene chloride | Converts the sulfonic acid (-SO₃H) to a sulfonyl chloride (-SO₂Cl). | google.com, google.com |

| Acid Scavenger | Base | Pyridine | Methylene chloride | Neutralizes acidic byproducts during chlorination. | google.com, google.com |

Once the furan sulfonyl chloride intermediate is obtained, the final sulfonamide is typically formed through an amidation reaction. thieme-connect.com This is a versatile and high-yielding step where the sulfonyl chloride is reacted with ammonia (B1221849) or a primary or secondary amine. nih.gov The reaction is often carried out under Schotten-Baumann conditions, which involve an aqueous base to neutralize the hydrogen chloride byproduct. google.com For the synthesis of the parent furan-2-sulfonamide, an aminating agent like ammonium (B1175870) bicarbonate in aqueous acetone (B3395972) can be used. google.comgoogle.com The scope of this reaction is broad, allowing for the synthesis of a wide array of N-substituted furan sulfonamides by selecting different amine starting materials. nih.gov

Table 2: Amidation of Furan Sulfonyl Chloride

| Amine Source | Resulting Product | Conditions | Citation(s) |

|---|---|---|---|

| Ammonium Bicarbonate | Primary Sulfonamide (unsubstituted) | Aqueous acetone | google.com, google.com |

| Hydroxylamine | N-hydroxy Sulfonamide | Aqueous sodium hydroxide | rrpharmacology.ru |

| Various Primary/Secondary Amines | N-substituted Sulfonamides | Often basic conditions | nih.gov |

Grignard reagents are employed not for the direct formation of the sulfonamide group, but for the functional group manipulation of furan sulfonamide derivatives that contain other reactive sites, such as esters. google.comgoogle.com A notable example is the transformation of an ethyl 4-furoate-2-sulfonamide. google.com In this process, the sulfonamide ester is dissolved in an inert solvent like tetrahydrofuran (B95107) (THF) and treated with an excess of a Grignard reagent, such as methyl magnesium chloride. google.comgoogle.comleah4sci.com The Grignard reagent selectively attacks the ester carbonyl group, leading to the formation of a tertiary alcohol upon workup. google.com This reaction demonstrates a powerful method for introducing additional complexity and functional handles onto the furan sulfonamide scaffold. google.comgoogle.com

Table 3: Grignard Reaction with a Furan Sulfonamide Ester

| Starting Material | Grignard Reagent | Solvent | Product | Citation(s) |

|---|---|---|---|---|

| Ethyl 4-furoate-2-sulfonamide | Methyl magnesium chloride (CH₃MgCl) | Tetrahydrofuran (THF) | 4-(1-Hydroxy-1-methyl-ethyl)-furan-2-sulfonamide | google.com, google.com |

Advanced and Green Chemistry Approaches in Furan Sulfonamide Synthesis

Modern synthetic chemistry has introduced more sophisticated and environmentally conscious methods for constructing complex molecules, including furan sulfonamides and their derivatives.

Transition metal catalysis, particularly with palladium, has become a cornerstone for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These methods are valuable for synthesizing furan hybrid molecules where the furan sulfonamide core is linked to other aromatic or heteroaromatic systems. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction can be used to couple a halogenated furan derivative with a boronic acid, or vice-versa, to form a biaryl structure. nih.gov A palladium catalyst in combination with a suitable ligand, such as P-Phos, can facilitate the cross-coupling of a furan-boronic acid with various aryl halides. researchgate.net

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a bond between an aryl halide and an amine. uwindsor.ca It can be applied to couple a halogenated furan with a sulfonamide or an aminated furan with a sulfonyl chloride, providing a convergent route to complex sulfonamide derivatives. uwindsor.ca

Copper-Catalyzed Reactions: Copper catalysts are also used, for instance, in the N-arylation of sulfonamides with arylboronic acids or in one-pot C-H amination processes. ekb.egthieme-connect.com

These catalytic methods often proceed under mild conditions and exhibit high functional group tolerance, avoiding the harsh reagents used in classical approaches. nih.gov

Table 4: Examples of Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst System | Substrates | Bond Formed | Citation(s) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) complex | Aryl/Furan Halide + Aryl/Furan Boronic Acid | C-C | nih.gov |

| Buchwald-Hartwig Amination | Pd(0)/Pd(II) complex | Aryl/Furan Halide + Amine/Sulfonamide | C-N | uwindsor.ca |

| N-Arylation | Cu Catalyst | Sulfonamide + Arylboronic Acid | C-N | ekb.eg |

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net This approach aligns with the principles of green chemistry by reducing steps and waste. MCRs have been developed for the synthesis of highly functionalized furan-2(5H)-one derivatives, which are structurally related to furans. researchgate.net

One example is a copper(II)-catalyzed three-component reaction of 2,3-allenoic acids, a sulfur dioxide source (like DABSO), and aryldiazonium tetrafluoroborates. acs.org This process leads directly to 4-sulfonylated furan-2(5H)-ones in good yields under mild conditions. acs.org Another strategy involves the reaction of chiral γ-butenolides with piperazine (B1678402), followed by tosylation with various sulfonyl chlorides to produce furanone-piperazine-sulfonamide compounds. sioc-journal.cn These methods provide rapid access to diverse libraries of complex heterocyclic sulfonamides. researchgate.netsioc-journal.cn

Table 5: Multicomponent Synthesis of a Sulfonylated Furan-2(5H)-one

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Citation(s) |

|---|---|---|---|---|---|

| 2,3-Allenoic Acid | Sulfur Dioxide Source (DABSO) | Aryldiazonium Tetrafluoroborate | Copper(II) | 4-Sulfonylated Furan-2(5H)-one | acs.org |

Molecular Iodine-Mediated Oxidative Amination of Sulfinates

A metal-free approach for synthesizing sulfonamides involves the molecular iodine-mediated coupling of amines with sodium sulfinates at room temperature. rsc.org This method has been independently verified and offers a broad scope for producing a series of sulfonamides in good to excellent yields. rsc.org The protocol is effective for a wide array of primary and secondary amines, encompassing substituted aromatic, aliphatic, acyclic, and cyclic variants. rsc.org Furthermore, the reaction accommodates various substituted aromatic, heteroaromatic, and aliphatic sulfinates. rsc.org

In a related green chemistry approach, a substoichiometric amount of iodine (50 mol%) in water at room temperature can be used to effectively react both aromatic and aliphatic amines with sodium sulfinates, yielding the desired sulfonamide products in moderate to excellent yields. rsc.org Another variation of this method employs a combination of iodine and tert-butyl hydroperoxide (TBHP) to facilitate the reaction between tertiary amines and sodium sulfinates, leading to the desired sulfonamides in good to high yields through the cleavage of a C–N bond. rsc.org

A novel and efficient method for the oxidative amination of sulfenamides utilizes diacetoxyiodobenzene (B1259982) (PhI(OAc)2) and amines under basic conditions. nih.govorganic-chemistry.org This technique provides a streamlined, metal-free synthesis of sulfinamidines with yields reaching up to 99%. nih.govorganic-chemistry.org Mechanistic studies suggest the reaction proceeds through oxidative addition, ligand exchange, and reductive elimination, avoiding radical pathways and preventing undesired oxidation to sulfoxides. organic-chemistry.org

| Reactants | Reagents | Conditions | Product | Yield |

| Amines and Sodium Sulfinates | Molecular Iodine | Room Temperature | Sulfonamides | Good to Excellent |

| Aromatic/Aliphatic Amines and Sodium Sulfinates | 50 mol% Iodine | Water, Room Temperature | Sulfonamides | Moderate to Excellent |

| Tertiary Amines and Sodium Sulfinates | Iodine, TBHP | Water | Sulfonamides | Good to High |

| Sulfenamides and Amines | PhI(OAc)2, Na2CO3 | Toluene | Sulfinamidines | Up to 99% |

Electrochemical Synthesis of Sulfonamides

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides. One such method facilitates the direct synthesis from (hetero)arenes, sulfur dioxide (SO2), and amines without the need for prefunctionalization of the aromatic compound. nih.gov This process utilizes boron-doped diamond (BDD) electrodes and a hexafluoroisopropanol (HFIP)–acetonitrile (MeCN) solvent mixture. nih.govthieme-connect.com The amidosulfinate intermediate formed in situ acts as both a nucleophile and the supporting electrolyte. nih.gov The proposed mechanism involves the initial anodic oxidation of the arene to a radical cation, which is then attacked by the amidosulfinate, followed by a second oxidation to yield the sulfonamide. nih.gov

Another electrochemical protocol for the oxidative amination of sodium sulfinates employs a simple undivided cell with a substoichiometric amount of ammonium iodide (NH4I) serving as both a redox catalyst and a supporting electrolyte, thus eliminating the need for an additional conducting salt. nih.gov This method is compatible with a wide range of substrates, including aliphatic and aromatic primary and secondary amines, as well as aqueous ammonia. nih.gov The process is scalable and avoids the use of external oxidants or corrosive molecular iodine. nih.gov

Electrochemical strategies have also been developed for the synthesis of various heterocyclic compounds. For instance, selenylbenzo[b]furans can be synthesized via the electrochemical cyclization of 2-alkynylphenols. chim.it Additionally, an electrooxidative radical cascade cyclization of 1,6-enynes provides access to novel sulfonamides containing medium-sized rings under metal-free and chemical oxidant-free conditions. goettingen-research-online.de

| Method | Reactants | Key Features |

| Dehydrogenative Sulfonamide Synthesis | (Hetero)arenes, SO2, Amines | Boron-doped diamond electrodes; HFIP–MeCN solvent; in situ amidosulfinate formation. nih.gov |

| Oxidative Amination of Sodium Sulfinates | Sodium Sulfinates, Amines | Undivided cell; NH4I as redox catalyst and electrolyte. nih.gov |

| Radical Cascade Cyclization | 1,6-Enynes, Sulfinates | Metal-free; oxidant-free; forms medium-sized sulfonamide rings. goettingen-research-online.de |

Organocatalytic Systems in Furan-2(5H)-one Formation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. A novel squaramide-sulfonamide organocatalyst has been shown to efficiently catalyze the direct vinylogous aldol (B89426) reactions of furan-2(5H)-one with various aldehydes. acs.org This method yields the corresponding anti-aldol products with high to excellent enantioselectivities. acs.org The squaramide-sulfonamide motif acts as a multiple hydrogen-bond donor, activating the reaction. acs.org This represents the first successful use of a squaramide-sulfonamide organocatalyst for highly stereoselective reactions. acs.orgresearchgate.net

The scope of this reaction is broad, accommodating aromatic aldehydes with both electron-withdrawing and electron-donating groups, as well as aliphatic aldehydes. acs.org The catalyst, bearing both perfluorobutanesulfonamide and squaramide motifs, has proven effective in promoting these asymmetric reactions. researchgate.net

In a different application, the organocatalytic Brønsted base activation of 5-substituted-furan-2(3H)-ones generates 2π-components for diastereoselective [8 + 2]-cycloaddition with 8,8-dicyanoheptafulvene. acs.org This approach leads to the formation of biologically relevant polycyclic products containing a γ-butyrolactone structural motif. acs.org

| Catalyst System | Reaction Type | Substrates | Outcome |

| Squaramide-Sulfonamide Organocatalyst | Asymmetric Direct Vinylogous Aldol Reaction | Furan-2(5H)-one, Aldehydes | High to excellent enantioselectivities for anti-aldol products. acs.org |

| Brønsted Base | [8 + 2]-Cycloaddition | 5-Substituted-furan-2(3H)-ones, 8,8-Dicyanoheptafulvene | Diastereoselective formation of polycyclic products. acs.org |

Heterogeneous Catalysis Utilizing Polymer-Supported Sulfamic Acid

Heterogeneous catalysts offer significant advantages, including ease of recovery and reusability. doi.org Polyether sulfone sulfamic acid (PES-NHSO3H) has been developed as an efficient acidic catalytic system. nih.gov This catalyst is prepared by the sulfonation of a modified polyether sulfone and exhibits high thermal stability and durability. nih.gov It has been successfully used for the three-component reaction of anilines, aldehydes or 1-ethylindoline-2,3-dione, and diethyl acetylene (B1199291) dicarboxylate to produce functionalized furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives in high yields (85–97%). nih.gov The process is environmentally friendly, avoiding the need for toxic catalysts and chromatographic separation. nih.gov

Another example is the use of poly(ethylene glycol)-bound sulfonic acid (PEG-OSO3H) as a recyclable and biodegradable polymeric catalyst for the one-pot condensation of β-naphthol with aromatic aldehydes, yielding 14-aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions. rsc.org Similarly, nano-tungsten trioxide-supported sulfonic acid has been employed as a heterogeneous catalyst for the synthesis of 1,4-dihydropyridines. researchgate.net

A polymer-supported Cinchona-based bifunctional sulfonamide has also been designed as a highly enantioselective and stable heterogeneous organocatalyst. rsc.org

| Catalyst | Application | Key Advantages |

| Polyether Sulfone Sulfamic Acid (PES-NHSO3H) | Synthesis of furan-2-ones and spiro derivatives. nih.gov | High yield, thermal stability, reusability, environmentally friendly. nih.gov |

| Poly(ethylene glycol)-bound Sulfonic Acid (PEG-OSO3H) | Synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. rsc.org | Recyclable, biodegradable, solvent-free conditions. rsc.org |

| Nano-WO3-supported Sulfonic Acid | Synthesis of 1,4-dihydropyridines. researchgate.net | Efficient, reusable, solvent-free conditions. researchgate.net |

| Polymer-supported Cinchona-based Sulfonamide | Asymmetric organocatalysis. rsc.org | Highly enantioselective, stable, recyclable. rsc.org |

Regioselectivity and Stereoselectivity Considerations in Furan Sulfonamide Synthesis

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like furan sulfonamides. The treatment of an aldehyde and furan with N-sulfinyl-p-toluenesulfonamide/zinc chloride leads to furyl sulfonamides through an in situ generated N-tosyl imine intermediate. researchgate.net In a specific case, this reaction resulted in a novel 4-tosylamino-5,6-dihydro-4H-3-oxa-benz[e]azulene via intramolecular aromatic substitution. researchgate.net

In (4+3) cycloadditions of chiral oxyallyls with unsymmetrically disubstituted furans, the substitution pattern on the furan ring is a critical tool for controlling the stereochemistry of the resulting 7-membered cycloadduct. nih.gov While cycloadditions with monosubstituted furans often favor one stereoisomer, those with 2,3- and 2,5-disubstituted furans favor the opposite. nih.gov Density functional theory (DFT) calculations have been used to rationalize these observed selectivities, attributing them to subtle steric and electronic interactions. nih.gov

The synthesis of functionalized sulfonamides through [3+2] cycloaddition reactions of vinyl sulfonamides with nitrones has also been explored. ucl.ac.uk While these reactions can exhibit poor regiospecificity, they provide access to a diverse range of heterocyclic sulfonamide structures. ucl.ac.uk

| Reaction Type | Key Control Element | Outcome |

| In situ Imine Formation | Reactant Structure | Formation of furyl sulfonamides and novel polycyclic systems. researchgate.net |

| (4+3) Cycloaddition | Furan Substitution Pattern | Control over endo-I vs. endo-II stereochemistry in 7-membered rings. nih.gov |

| [3+2] Cycloaddition | Reactant Choice | Access to diverse heterocyclic sulfonamides, though with potential for low regioselectivity. ucl.ac.uk |

Derivatization Strategies and Structural Modification of Furan 2 Sulfonamide

Strategic Substitutions on the Furan (B31954) Ring System

The electron-rich nature of the furan ring makes it amenable to various substitution reactions, allowing for the introduction of a wide array of functional groups. These substitutions can significantly influence the molecule's steric and electronic properties.

Electrophilic aromatic substitution is a primary method for modifying the furan ring. numberanalytics.com Common examples include:

Nitration: The introduction of a nitro group, typically at the 2-position, to form compounds like 2-nitrofuran. This is often achieved using a mixture of nitric acid and acetic anhydride. numberanalytics.com

Bromination: The addition of a bromine atom, resulting in derivatives such as 2-bromofuran, which serves as a valuable intermediate in further synthetic steps. numberanalytics.com

Formylation: The attachment of a formyl group to yield 2-formylfuran, a precursor for a variety of furan-based compounds. numberanalytics.com

Beyond these classical reactions, more complex substituents can be introduced. For instance, the synthesis of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide (B1278279) involves the introduction of a hydroxypropyl group onto the furan ring. smolecule.com This type of substitution can enhance solubility and provide additional points for hydrogen bonding interactions. The synthesis of such derivatives can be achieved through methods like the sulfonation of pre-functionalized furan derivatives. smolecule.com A recent metal-free method has also been developed for the direct introduction of a primary sulfonamide group into electron-rich aromatics like furan. rsc.org

Functionalization at the Sulfonamide Nitrogen Atom

The sulfonamide nitrogen atom provides a crucial handle for derivatization, enabling the attachment of various side chains and functional groups. This functionalization is a key strategy for modulating the compound's properties.

One common approach is N-alkylation, where an alkyl group is attached to the sulfonamide nitrogen. This can be seen in the synthesis of compounds like 5-bromo-N-alkylthiophene-2-sulfonamides, where alkyl bromides are reacted with the parent sulfonamide in the presence of a base like lithium hydride. vulcanchem.com A similar strategy could be applied to this compound.

More complex moieties can also be introduced. For example, in the synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide, the sulfonamide nitrogen is functionalized with a furan- and morpholine-containing ethyl group. vulcanchem.com This type of modification can introduce new heterocyclic systems into the molecule, potentially leading to novel biological activities. The synthesis often involves the reaction of a sulfonyl chloride with a primary amine precursor. vulcanchem.comvulcanchem.com

Furthermore, derivatization at the sulfonamide nitrogen is a key strategy in creating prodrugs or modifying pharmacokinetic properties. For instance, pentafluorobenzyl (PFB) bromide has been used to derivatize the sulfonamide group of drugs like acetazolamide, forming N,N-dipentafluorobenzyl derivatives for analytical purposes. nih.gov This highlights the reactivity of the sulfonamide nitrogen and its potential for introducing a wide range of substituents.

Synthesis and Characterization of Schiff Base Derivatives of Furan Sulfonamides

The formation of Schiff bases represents a significant and synthetically accessible derivatization strategy for furan sulfonamides that possess a primary amino group. This involves the condensation reaction between an amino-substituted furan sulfonamide and an aldehyde or ketone. samipubco.comsamipubco.comnih.gov

A common synthetic route involves the reaction of 4-aminobenzenesulfonamide derivatives with furan-2-carbaldehyde. iosrjournals.org The reaction is typically carried out by refluxing an equimolar mixture of the reactants in a solvent like methanol, often with a few drops of acetic acid as a catalyst. nih.goviosrjournals.org The resulting Schiff base, containing an azomethine (-C=N-) group, precipitates from the solution and can be purified by recrystallization. iosrjournals.org

These Schiff base derivatives are characterized using a variety of spectroscopic techniques:

Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the C=N stretching vibration, typically in the region of 1590-1618 cm⁻¹. ijcce.ac.irtandfonline.comijaar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra show a characteristic signal for the azomethine proton (-CH=N). tandfonline.com

Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized Schiff base. samipubco.comdergipark.org.tr

The table below summarizes the synthesis and key characterization data for a representative furan-derived sulfonamide Schiff base.

| Reactants | Product | Key Characterization Data |

| Furan-2-carbaldehyde and 4-Aminobenzenesulfonamide | 4-((Furan-2-ylmethylene)amino)benzenesulfonamide (FMABS) | IR (cm⁻¹): ~1590 (C=N stretch) ¹H NMR: Signal for azomethine proton |

Formation of Furan-Derived Sulfonamide Metal Complexes

Furan-derived sulfonamide ligands, particularly Schiff bases, can act as chelating agents to form stable complexes with a variety of metal ions. iosrjournals.orgtandfonline.com These metal complexes often exhibit distinct properties compared to the parent ligands.

The synthesis of these complexes typically involves the reaction of the furan-sulfonamide ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol (B145695) or methanol. iosrjournals.orgijaar.orgdergipark.org.tr The mixture is often refluxed to facilitate the complexation reaction. ijaar.orgdergipark.org.tr A wide range of metal ions have been successfully incorporated, including Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), and Hg(II). iosrjournals.org

The resulting metal complexes are characterized by several analytical methods:

Elemental Analysis: To determine the stoichiometry of the metal and ligand in the complex. iosrjournals.orgijaar.org

Molar Conductance Measurements: To determine if the complexes are electrolytic or non-electrolytic in nature. ijaar.org

Spectroscopic Techniques (IR, UV-Vis): IR spectroscopy can show shifts in the vibrational frequencies of the ligand upon coordination to the metal ion, such as the C=N stretching frequency. ijaar.org Electronic spectra (UV-Vis) provide information about the geometry of the complex. iosrjournals.org

Magnetic Susceptibility Measurements: To determine the magnetic properties (paramagnetic or diamagnetic) of the complexes, which can help in deducing their geometry. iosrjournals.org

Based on these characterization data, different geometries have been proposed for the metal complexes, such as octahedral, square planar, and tetrahedral. iosrjournals.org The table below provides examples of metal complexes formed with a furan-sulfonamide Schiff base ligand.

| Ligand | Metal Ion | Proposed Geometry |

| 4-((Furan-2-ylmethylene)amino)benzenesulfonamide (FMABS) | Fe(III), Ru(III), Cu(II) | Octahedral iosrjournals.org |

| 4-((Furan-2-ylmethylene)amino)benzenesulfonamide (FMABS) | Ni(II), Pd(II) | Square Planar iosrjournals.org |

| 4-((Furan-2-ylmethylene)amino)benzenesulfonamide (FMABS) | Zn(II), Cd(II), Hg(II) | Tetrahedral iosrjournals.org |

Molecular Hybridization with Diverse Bioactive Scaffolds

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule. mdpi.comresearchgate.net This approach aims to create hybrid compounds with potentially enhanced activity or a novel mechanism of action. This compound serves as a versatile scaffold for such hybridization. researchgate.nettandfonline.comtandfonline.com

Several studies have reported the synthesis of furan-sulfonamide hybrids incorporating various bioactive heterocycles:

Pyrazole and Pyrazoline: Novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives have been synthesized by reacting chalcones derived from 1-(7-chloroquinolin-4-yl)-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde with 4-hydrazinylbenzenesulfonamide. acs.org This strategy combines the furan, pyrazole, pyrazoline, quinoline, and sulfonamide moieties into a single molecular entity. acs.org

Tryptamine: A hybrid molecule incorporating tryptamine, isatoic anhydride, and furan-2-carbonyl chloride has been synthesized. mdpi.com The synthesis involved the acylation of N-(2-(1H-indol-3-yl)ethyl)-2-aminobenzamide with furan-2-carbonyl chloride. mdpi.com

Thiazole (B1198619) and Oxime: Furan-containing sulfonamides have been merged with 2-aminothiazole (B372263) and oxime moieties, which are often found in β-lactam antibiotics. tandfonline.com

The synthesis of these hybrid molecules often involves multi-step reaction sequences, utilizing coupling reactions and the formation of amide or sulfonamide linkages to connect the different bioactive fragments. mdpi.comacs.org This approach allows for the creation of structurally diverse libraries of compounds for biological screening.

Isotopic Labeling (e.g., Deuteration) for Metabolic and Pharmacokinetic Studies

Isotopic labeling is an essential tool in pharmaceutical research for studying the metabolism and pharmacokinetics of drug candidates. lucerna-chem.chsilantes.com This technique involves replacing one or more atoms in a molecule with their stable heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). lucerna-chem.chnih.gov

The resulting isotopically labeled compound is chemically identical to the parent molecule but has a higher mass, allowing it to be distinguished and traced using mass spectrometry (MS). lucerna-chem.chnih.gov This enables researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of a compound in biological systems. silantes.com

For this compound and its derivatives, isotopic labeling can provide crucial information:

Metabolite Identification: By administering a labeled version of the compound, metabolites can be easily identified in complex biological matrices like urine or plasma, as they will also contain the isotopic label. lucerna-chem.chresearchgate.net

Pharmacokinetic Profiling: Isotope-labeled compounds can be used as internal standards in quantitative bioanalysis (e.g., LC-MS/MS assays) to accurately measure the concentration of the drug over time. nih.govresearchgate.net

Metabolic Stability: Deuteration at specific sites in a molecule can sometimes slow down metabolic processes (the "kinetic isotope effect"), which can be a strategy to improve a drug's half-life. lucerna-chem.ch

Examples of isotopically labeled furan derivatives that are commercially available or have been synthesized include deuterium-labeled 2-furoic acid (2-furoic acid-d3) and furan-2-carboxamide (furan-2-carboxamide-d3). medchemexpress.com The synthesis of such labeled compounds often involves using a labeled starting material or reagent. For instance, [acetylo-²H₃]acetazolamide has been used as an internal standard for the quantification of acetazolamide. nih.gov

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds, including furan-2-sulfonamide. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental for the structural analysis of this compound and its derivatives. rsc.orgresearchgate.netresearchgate.net ¹H NMR provides information on the chemical environment and coupling of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present.

For furan-containing sulfonamides, the aromatic protons typically appear as signals in the region of 6.51–7.70 ppm in ¹H NMR spectra. rsc.org The proton of the sulfonamide group (–SO₂NH–) is observed as a singlet peak between 8.78 and 10.15 ppm. rsc.org In one study, the ¹H-NMR spectrum of a furan-containing compound showed aromatic hydrogen signals between 6.31 and 7.40 ppm. mdpi.com

In ¹³C NMR spectra of sulfonamide derivatives, aromatic carbons show signals in the range of 111.83 to 160.11 ppm. rsc.org For a specific furan-containing imidazole (B134444) derivative, the carbon signals for the furan (B31954) moiety appeared at 109.25, 111.33, and 123.02 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Furan-Sulfonamide Analogs

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan Ring Protons | 6.31 - 7.70 rsc.orgmdpi.com | 109.25 - 160.11 rsc.orgnih.gov |

| Sulfonamide NH Proton | 8.78 - 10.15 rsc.org | N/A |

Note: The chemical shifts are general ranges and can vary based on the specific derivative and solvent used.

Vibrational Spectroscopy for Functional Group and Molecular Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the molecular vibrations of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is widely used to identify the characteristic functional groups within a molecule. For sulfonamides, the most prominent IR bands are due to the stretching vibrations of the SO₂ group. rsc.orgvulcanchem.com

Key IR absorption bands for sulfonamides include:

SO₂ Asymmetric Stretching: Typically observed in the range of 1360–1310 cm⁻¹. rsc.orgvulcanchem.com

SO₂ Symmetric Stretching: Found between 1160–1143 cm⁻¹. rsc.orgvulcanchem.com

S–N Stretching: Appears in the region of 914–895 cm⁻¹. rsc.org

N–H Stretching: Located around 3350–3231 cm⁻¹. rsc.orgvulcanchem.com

In a study of a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the experimental and theoretical FTIR spectra were analyzed to assign fundamental vibrations. researchgate.net

Table 2: Characteristic IR Frequencies for this compound and Related Structures

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Source |

|---|---|---|---|

| SO₂ | Asymmetric Stretch | 1360–1310 | rsc.orgvulcanchem.com |

| SO₂ | Symmetric Stretch | 1160–1143 | rsc.orgvulcanchem.com |

| S–N | Stretch | 914–895 | rsc.org |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations. For a related furosemide (B1674285) molecule, FT-Raman spectra were recorded and analyzed. researchgate.netscispace.com In studies of sulfonamides, Raman spectroscopy has been used to determine the ionization state of the sulfonamide group when bound to an enzyme, with key bands appearing in the 900-1000 cm⁻¹ and 1100-1200 cm⁻¹ regions for the SO₂NH₂ group. nih.gov The C-C stretching mode in a related compound was observed as a strong Raman mode at 1259 cm⁻¹. oatext.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. mdpi.com This technique is crucial for confirming the molecular formula of newly synthesized this compound derivatives. dergipark.org.tr

In the analysis of furan derivatives, the primary fragmentation pathways often involve the cleavage of bonds adjacent to the furan ring and other functional groups. mdpi.com For instance, in one study, the main fragmentation of furan derivatives involved the cleavage of C-N and C-C bonds, providing key information about the structure of the heterocyclic rings. mdpi.com The fragmentation of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide resulted in three main product ions at m/z 66, 136, and 189. rrpharmacology.ru

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid |

| Furosemide |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of this compound and its derivatives, particularly within complex biological matrices. This highly sensitive and selective technique allows for the separation, identification, and quantification of the parent compound and its metabolites.

In preclinical studies, LC-MS/MS has been employed to investigate the biotransformation of this compound-based drug candidates. For instance, in the analysis of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), a novel carbonic anhydrase II inhibitor, HPLC-MS/MS was used to measure its concentration along with its metabolites in rat urine and feces. vedomostincesmp.ru The study successfully identified and quantified the parent drug and its major metabolites, including N-acetyl and N-hydroxy derivatives, demonstrating the technique's power in metabolic profiling. vedomostincesmp.rurrpharmacology.ru The method involved developing and validating bioanalytical procedures with specific analytical ranges for each compound in different biological samples. vedomostincesmp.ru

The fragmentation patterns observed in MS/MS are crucial for structural confirmation. For sulfonamides in general, electrospray ionization (ESI) is a common technique, and the resulting fragmentation provides a molecular fingerprint. nih.gov While specific fragmentation data for the parent this compound is not detailed in the provided results, analysis of related structures, such as 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone, shows a distinct peak at m/z 95, corresponding to the furan-2-carbaldehyde moiety, which is a likely fragment for furan-containing compounds. researchgate.net High-resolution mass spectrometry (HRMS) further aids in confirming molecular ion peaks and elemental composition. vulcanchem.com

The utility of LC-MS/MS extends to multi-residue analysis in food safety, where methods are developed to detect various classes of veterinary drugs, including sulfonamides, in tissues. fda.govjfda-online.com These methods often utilize a simple extraction followed by LC-MS/MS analysis, providing a rapid and efficient means of monitoring for residues. jfda-online.com

Electronic Spectroscopy for Electronic Transitions and Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within molecules like this compound. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of furan itself exhibits absorption bands related to π-π* transitions. up.ac.zastackexchange.com The addition of a sulfonamide group and other substituents to the furan ring will influence the position and intensity of these absorption bands. Aromatic compounds, in general, show primary and secondary absorption bands; for benzene (B151609), these appear around 200 nm and 260 nm, respectively. up.ac.za The presence of substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these bands.

For sulfonamide derivatives, UV-Vis spectroscopy is routinely used for characterization. ripublication.com In studies of Schiff bases derived from sulfonamides, the UV-Vis spectra, often measured in solvents like ethanol (B145695), are used to confirm the structure and study solvatochromic effects. researchgate.net The analysis of various furan derivatives shows that the maximum absorption wavelength can be influenced by the solvent polarity and the nature of substituents on the furan ring. semanticscholar.org For instance, the maximum absorption for furfural (B47365) and hydroxymethylfurfural are at 276.78 nm and 284.28 nm, respectively. semanticscholar.org The main challenge in the UV-Vis analysis of mixtures containing multiple absorbing species, such as in pharmaceutical formulations, is the overlapping of spectral peaks. ugm.ac.id

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. This technique has been applied to various derivatives of this compound, revealing detailed structural features.

For example, the crystal structure of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide was determined, showing the complex spatial arrangement of the multiple ring systems. researchgate.netiucr.org The analysis revealed C—H⋯O hydrogen bonds that link adjacent molecules into a three-dimensional network and π–π stacking interactions between the furan and arene rings. researchgate.netiucr.org Hirshfeld surface analysis is often used in conjunction with crystallographic data to quantify the intermolecular interactions contributing to the crystal packing. researchgate.netiucr.org

Another study on a different furan-containing sulfonamide derivative, dimethyl 4-hydroxy-5,4'-dimethyl-3-(p-tolylsulfonamido)-[1,1'-biphenyl]-2,6-dicarboxylate, detailed the molecular conformation stabilized by intramolecular O—H⋯O and N—H⋯O hydrogen bonds. iucr.org The molecule was observed to be bent at the sulfur atom, and the crystal packing was dictated by intermolecular C—H⋯O and N—H⋯O hydrogen bonds, forming molecular layers. iucr.org These detailed structural insights are crucial for understanding structure-activity relationships and for rational drug design.

| Parameter | N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide researchgate.netiucr.org | 5′-(furan-2-yl)-3′-((4-methylphenyl)sulfonamido)-3′,4′,5′,6′-tetrahydro-[1,1′:3′,1″-terphenyl]-4′-carboxylic acid researchgate.net |

| Crystal System | - | Monoclinic |

| Space Group | - | P21 |

| a (Å) | - | 10.4329(16) |

| b (Å) | - | 11.6208(18) |

| c (Å) | - | 11.8268(18) |

| β (°) ** | - | 114.257(5) |

| Volume (ų) ** | - | 1307.3(4) |

| Z | - | 2 |

| Key Interactions | C—H⋯O hydrogen bonds, π–π stacking | - |

| Centroid-centroid distance (Å) | 3.8745 (9) | - |

Computational and Theoretical Investigations of Furan 2 Sulfonamide

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of furan-sulfonamide derivatives. nih.govmjcce.org.mksemanticscholar.orgijcce.ac.ir By employing methods like the B3LYP functional with basis sets such as 6-31G(d,p), researchers can accurately model the behavior of these molecules. nih.govmjcce.org.mk

Geometric Optimization and Electronic Structure Calculations

Geometric optimization is a fundamental step in computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule. github.com For furan-sulfonamide derivatives, this process involves minimizing the energy of the molecule to find its ground-state conformation. mjcce.org.mkphyschemres.org Studies have utilized DFT methods, such as B3LYP with the 6-31G(d,p) basis set, to achieve this. mjcce.org.mk The optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. semanticscholar.org

The electronic structure of these compounds is also extensively studied. The distribution of electrons within the molecule, including the location of electron-rich and electron-deficient regions, is key to understanding its reactivity and intermolecular interactions.

Prediction of Vibrational Frequencies and Chemical Shifts

Computational methods are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. mjcce.org.mkmdpi.com For furan-sulfonamide derivatives, DFT calculations can generate theoretical vibrational frequencies that, when compared with experimental data, help in the assignment of spectral bands to specific molecular motions. mjcce.org.mkresearchgate.net These calculations often require the use of scaling factors to better match the computed frequencies with experimental values. mdpi.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted using computational techniques like the Gauge-Including Atomic Orbital (GIAO) method. semanticscholar.orgnih.gov Theoretical predictions of 1H and 13C NMR spectra aid in the interpretation of experimental data and can help confirm the structure of newly synthesized compounds. semanticscholar.orgmdpi.comchemistrysteps.com The accuracy of these predictions is often improved when solvent effects are taken into account. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.govmjcce.org.mk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's stability and reactivity. nih.govvulcanchem.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For furan-sulfonamide derivatives, analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. nih.govmjcce.org.mk

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1-(2,3-dihydrobenzo[b] mjcce.org.mkvulcanchem.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | - | - | 0.205 |

| 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide | - | - | 3.1 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and hyperconjugative interactions within a molecule. nih.govtsijournals.comresearchgate.net By examining the interactions between donor (filled) and acceptor (unfilled) orbitals, NBO analysis provides a quantitative measure of the stability arising from these interactions. tsijournals.comresearchgate.net For furan-sulfonamide compounds, this analysis can reveal the extent of electron delocalization across the furan (B31954) ring, the sulfonamide group, and any other substituents. nih.govtsijournals.com The stabilization energy (E2) calculated in NBO analysis indicates the strength of these interactions, with larger values suggesting greater stability. nih.govtsijournals.com

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict how a small molecule (ligand) will bind to a large molecule, typically a protein receptor. researchgate.netnih.gov These methods are instrumental in drug discovery and design, providing insights into the binding affinity and the specific interactions that stabilize the ligand-protein complex. nih.govacs.org

Prediction of Ligand-Protein Binding Affinities and Interactions

Molecular docking studies are widely used to predict the binding mode and affinity of furan-sulfonamide derivatives with various protein targets. researchgate.netnih.govacs.org These studies have been particularly important in investigating their potential as inhibitors of enzymes like carbonic anhydrase. acs.orgacs.org The docking process involves placing the ligand in the active site of the protein and evaluating the different possible binding poses based on a scoring function, which estimates the binding free energy. nih.govdergipark.org.tr

The results of docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. vulcanchem.comchemrxiv.org For instance, the sulfonamide group is known to form hydrogen bonds with protein backbones or interact with hydrophobic pockets. acs.orgnih.gov The furan ring can participate in π-stacking or hydrophobic interactions. vulcanchem.com Understanding these interactions is crucial for optimizing the structure of the ligand to improve its binding affinity and selectivity. harvard.edu

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Co(II) complex of Schiff base from furan-2-carbaldehyde | Staphylococcus aureus SEC2 (PDB: 1STE) | -257.11 |

| Ni(II) complex of Schiff base from furan-2-carbaldehyde | Staphylococcus aureus SEC2 (PDB: 1STE) | -287.16 |

| Cu(II) complex of Schiff base from furan-2-carbaldehyde | Staphylococcus aureus SEC2 (PDB: 1STE) | -222.99 |

| Schiff base ligand from furan-2-carbaldehyde | Staphylococcus aureus SEC2 (PDB: 1STE) | -155.73 |

Identification of Potential Biological Targets and Binding Sites

Computational studies, particularly molecular docking, have been instrumental in identifying potential biological targets for furan-2-sulfonamide and its derivatives. A primary and well-studied target for sulfonamides, including those with a furan moiety, is the metalloenzyme family of carbonic anhydrases (CAs). researchgate.netnih.govnih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov

Molecular docking simulations of furan-based sulfonamides have revealed their potential to inhibit various human (h) CA isoforms, including hCA I, II, IV, IX, and XII. researchgate.netnih.gov The inhibitory action of sulfonamides is attributed to the coordination of the sulfonamide group with the zinc ion located in the active site of the CA enzyme. researchgate.netmdpi.com For instance, in studies of novel furyl sulfonamides, docking analyses were performed to understand the interactions with the active site amino acid residues, which helped to rationalize the observed inhibitory activity against different CA isoforms. researchgate.netnih.gov Some furan-based sulfonamides have shown selectivity towards specific isoforms, such as hCA II and hCA XII, which are implicated in various diseases. researchgate.net

Beyond carbonic anhydrases, computational approaches have identified other potential targets. For example, a study using an integrated computational framework to find small molecules for Alzheimer's disease intervention identified furan-amino-benzene structures as potential binders to the Apolipoprotein E4 (ApoE4) N-terminal domain. frontiersin.org The in silico predictions suggested that these compounds could form strong hydrogen bonds with key residues like E27, W34, R38, D53, D153, or Q156 and establish hydrophobic interactions with residues such as W26, E27, L28, L30, G31, L149, and A152. frontiersin.org

Other identified potential targets for furan-containing sulfonamide derivatives include:

Mycobacterial InhA: Molecular docking studies of sulfonamide-based pyrazole-clubbed pyrazoline derivatives containing a furan moiety showed good binding affinity to the active site of mycobacterial InhA, a key enzyme in tuberculosis, suggesting their potential as anti-tubercular agents. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): Furan-based derivatives have been designed and evaluated as potential inhibitors of TNF-α production, a key mediator in inflammation. benthamdirect.com

Human Tyrosinase (hTYR) and Human Tyrosinase-Related Protein 1 (hTYRP1): Furan-1,3,4-oxadiazole derivatives have been identified as potential inhibitors of these enzymes, which are involved in melanogenesis. mdpi.com

Succinate Dehydrogenase (SDH): Aryl sulfonamide derivatives have been investigated as potential inhibitors of this enzyme in phytopathogenic fungi. acs.org

Epidermal Growth Factor Receptor (EGFR) Kinase: Computer-aided design has been used to explore sulfonamide derivatives as inhibitors of EGFR, a target in cancer therapy. scirp.org

Table 1: Potential Biological Targets and Binding Site Interactions for this compound and Derivatives

| Target Protein | Interacting Residues/Binding Mode | Therapeutic Area |

| Carbonic Anhydrases (hCA I, II, IV, IX, XII) | Coordination of the sulfonamide group with the active site Zn²⁺ ion. researchgate.netmdpi.com | Glaucoma, Cancer researchgate.netnih.gov |

| Apolipoprotein E4 (ApoE4) | Hydrogen bonds with E27, W34, R38, D53, D153, Q156; Hydrophobic interactions with W26, E27, L28, L30, G31, L149, A152. frontiersin.org | Alzheimer's Disease frontiersin.org |

| Mycobacterial InhA | Binding within the active site. nih.gov | Tuberculosis nih.gov |

| TNF-α | Interactions with hydrophilic and hydrophobic pockets. benthamdirect.com | Inflammation benthamdirect.com |

| Human Tyrosinase (hTYR) | Binding affinity to the enzyme active site. mdpi.com | Melanogenesis-related disorders mdpi.com |

| Succinate Dehydrogenase (SDH) | Comparable binding mode to the known inhibitor Boscalid. acs.org | Antifungal acs.org |

| EGFR Kinase | Binding to the ATP binding site. scirp.org | Cancer scirp.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of compounds with their biological activities. nih.gov Several QSAR studies have been conducted on sulfonamide derivatives, including those with furan and other heterocyclic rings, to predict their inhibitory potential against various biological targets. mdpi.comsums.ac.ir

For instance, QSAR studies on sulfonamide inhibitors of carbonic anhydrase (CA) have been performed using various methodologies. mdpi.comtsijournals.com One study on 48 sulfonamide derivatives as CA inhibitors developed a QSAR model with a correlation coefficient (R²) above 0.84. tsijournals.com Another study on sulfonamide Schiff-base inhibitors of the CA-II isozyme established a five-parameter linear regression model with an R² value of approximately 0.840. mdpi.com These models help in predicting the inhibition activity of new sulfonamide derivatives before their synthesis. mdpi.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied. A study on 61 potent carbonic anhydrase II (CAII) sulfonamide inhibitors developed receptor-based CoMFA and CoMSIA models with high predictive power, indicated by q² values of 0.623 and 0.562, and r² values of 0.986 and 0.987, respectively. nih.gov These models provided a deeper understanding of the structure-activity relationships and are valuable for designing new potential CAII inhibitors. nih.gov

In the context of antioxidant activity, QSAR models for a series of 2-aminothiazole (B372263) sulfonamide derivatives were constructed using multiple linear regression (MLR), which showed good predictive performance for both DPPH and SOD-mimic activities. nih.govexcli.de These models were then used to guide the rational design of new derivatives with potentially improved antioxidant properties. nih.gov

Elucidation of Structural Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of specific molecular descriptors that influence the biological activity of the compounds. These descriptors can be categorized as quantum-chemical, geometrical, topological, or electronic.

In QSAR studies of sulfonamide CA inhibitors, several descriptors have been identified as important:

Quantum-chemical descriptors: Heat of formation was found to be the most significant descriptor, followed by molecular weight, total energy, and LUMO energy. tsijournals.com However, in another study on sulfonamide Schiff bases, quantum chemical indices like chemical hardness, electronegativity, and electrophilicity did not appear in the final models. mdpi.com

Topological and Geometrical Descriptors: A study on anthranilic acid sulfonamides as inhibitors of methionine aminopeptidase-2 found that topological (IC4 and MPC06), constitutional (nf), and geometrical (G(N..S)) parameters were the most significant. sums.ac.ir

3D-QSAR Contour Maps: CoMFA and CoMSIA models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For CAII inhibitors, these maps suggested that heterocyclic sulfonamides are more active than aromatic ones and that specific substitutions on the aromatic or heterocyclic rings are required for enhanced activity. nih.gov

For 2-aminothiazole sulfonamide derivatives with antioxidant activity, the key properties influencing their activity were identified as mass, polarizability, electronegativity, the presence of a C-F bond, van der Waals volume, and structural symmetry. nih.govexcli.de In a study on sulfonamide inhibitors of E. Coli, distance-based topological indices combined with other molecular descriptors yielded a statistically significant model, which notably did not include a positive hydrophobic term (logP), suggesting that hydrophobic interactions are not crucial for the binding process in this case. arkat-usa.org

In Silico Pharmacokinetic and Drug-Likeness Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET prediction is a crucial step in early-stage drug discovery to evaluate the pharmacokinetic and toxicological properties of compounds. iucr.orgnih.gov Several studies on furan-containing sulfonamides and related structures have included ADMET profiling.

For a series of novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives, which included furan-containing compounds, in silico ADMET predictions indicated their drug-likeness. nih.gov Similarly, for novel asymmetrical azines with a 1,3,4-thiadiazole (B1197879) sulfonamide core, which were synthesized using furan-2-carbaldehyde, the predicted percentage of absorption ranged from 73.44% to 78.33%, suggesting good absorption via the human intestine. rsc.org

ADMET analysis of arylsulfonamide Schiff bases highlighted their promising drug-likeness properties. iucr.org In another study, the ADMET profile of a sulfonamide Schiff base was evaluated, and it was found to have a favorable profile, suggesting it could be a non-toxic oral drug candidate. researchgate.net For a series of thiazole (B1198619) sulfonamides, in silico pharmacokinetic analysis revealed their drug-likeness and capability to be distributed into the central nervous system with low toxicity. rsc.org

Assessment of Drug-Likeness According to Lipinski's Rule of Five and Related Filters

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness and potential for oral bioavailability of a compound. medchemica.comnumberanalytics.com The rule states that an orally active drug is likely to have a molecular weight < 500 g/mol , a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. numberanalytics.com

Many computational studies on this compound derivatives and related compounds assess their compliance with Lipinski's Rule of Five. For example, a study on novel furyl sulfonamides found that the most active compounds showed good bioavailability and drug-likeness scores. researchgate.netnih.gov In an investigation of a novel furan-containing imidazole (B134444) derivative, the compound was found to obey all of Lipinski's rules. nih.gov

A study on asymmetrical azines containing a 1,3,4-thiadiazole sulfonamide structure found that three of the synthesized compounds had no violations of Lipinski's rule. rsc.org Similarly, a sulfonamide Schiff base was found to follow not only Lipinski's rules but also other filters like Pfizer's and GSK's rules, indicating a favorable ADMET profile. researchgate.net

Table 2: Predicted Physicochemical and Drug-Likeness Properties of a Representative Furan-Containing Imidazole Derivative

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 420.45 g/mol | < 500 g/mol | Yes |

| High Lipophilicity (LogP) | 4.93 | < 5 | Yes |

| Hydrogen Bond Donors | 0 | < 5 | Yes |

| Hydrogen Bond Acceptors | 4 | < 10 | Yes |

| Topological Polar Surface Area (TPSA) | 49.42 Ų | < 140 Ų | Yes |

| Data derived from a study on 1-(2,3-dihydrobenzo[b] mdpi.comtsijournals.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. nih.gov |

Structure Activity Relationship Sar Studies of Furan 2 Sulfonamide Derivatives

Correlating Substituent Effects on the Furan (B31954) Ring with Pharmacological Potency

The furan ring is a key pharmacophore in many biologically active compounds, and its substitution pattern significantly influences the potency of furan-2-sulfonamide derivatives. ontosight.ai The nature and position of substituents on the furan ring can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. ontosight.ai

For instance, the introduction of electron-withdrawing groups, such as a trifluoromethyl group, can enhance metabolic stability. In the context of carbonic anhydrase inhibitors, a class of enzymes targeted by some sulfonamides, 4-substituted furan-2-sulfonamides have demonstrated potent, nanomolar-level inhibition. nih.gov Studies on furan-containing chalcones have shown that attaching a furan moiety can enhance antiproliferative activity. researchgate.net

Research on a series of 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives revealed that specific substitutions on a phenyl ring attached to the furanone structure can lead to high selectivity for certain enzyme isoforms, such as COX-2. researchgate.net While not a direct substitution on the furan ring itself, this highlights the electronic interplay between the furan core and its extended substituent network.

The following table summarizes the observed effects of various substituents on the furan ring on the pharmacological potency of this compound derivatives based on reported research findings.

| Substituent/Modification | Position on Furan Ring | Effect on Pharmacological Potency | Target/Activity |

| 4-Substituents | 4 | Nanomolar-level inhibition of human carbonic anhydrase II | Carbonic Anhydrase Inhibition |

| 5-Aryl group | 5 | Can enhance antiproliferative activity | Anticancer |

| Electron-withdrawing groups (e.g., trifluoromethyl) | 5 | Increased metabolic stability | General |

| Fused Furan Ring (Benzofuran) | N/A | Enhanced antiproliferative activity compared to open-chain analogues | Anticancer |

Influence of Sulfonamide Nitrogen Substitution on Activity Profiles

The substitution pattern on the sulfonamide nitrogen (N1 position) is a critical determinant of the biological activity of this compound derivatives. ekb.eg Modifications at this site can profoundly impact the compound's acidity, solubility, and ability to form hydrogen bonds, which are crucial for target binding. ijpsonline.com

Generally, monosubstitution on the sulfonamide nitrogen with heteroaromatic rings tends to increase antibacterial activity. ekb.eg Conversely, disubstitution at the N1 position often leads to a loss of activity. ekb.eg The nature of the substituent also plays a significant role. For example, in a series of N-substituted 5-[(2-chlorobenzylidene)amino]-2-methoxybenzenesulfonamides, only the N-phenethyl derivative showed notable antibacterial activity, while substitution with cyclohexyl, 3-pyridyl, or phenyl groups resulted in negligible or no activity. tandfonline.com

In the context of anticancer agents, the introduction of certain moieties to the sulfonamide nitrogen can enhance cytotoxicity. For instance, the synthesis of chiral sulfonamides based on a 2-azabicycloalkane skeleton, where the sulfonamide nitrogen is part of a larger, rigid structure, has yielded compounds with notable activity against various cancer cell lines. mdpi.com

The table below illustrates the influence of different substituents at the sulfonamide nitrogen on the activity profiles of this compound derivatives.

| Substituent on Sulfonamide Nitrogen | Resulting Activity Profile | Reference Compound Class |

| Monosubstitution (general) | Often retains or enhances activity | General Sulfonamides |

| Disubstitution (general) | Typically leads to inactive compounds | General Sulfonamides |

| Phenethyl group | Showed antibacterial activity against MRSA | N-substituted 5-[(2-chlorobenzylidene)amino]-2-methoxybenzenesulfonamides |

| Cyclohexyl, 3-pyridyl, phenyl groups | Negligible or no antibacterial activity | N-substituted 5-[(2-chlorobenzylidene)amino]-2-methoxybenzenesulfonamides |

| 2-Azabicycloalkane skeleton | Notable cytotoxic activity against cancer cell lines | Chiral 2-azabicycloalkane-based sulfonamides |

| (Furan-2-ylmethyl) | Disadvantageous for activity against MRSA | N-substituted 5-[(2-chlorobenzylidene)amino]-2-methoxybenzenesulfonamides |

Impact of Bridging Moieties and Linkers on Biological Effects

For instance, in a series of furanone-piperazine-sulfonamide compounds, a piperazine (B1678402) ring acts as a linker between the furanone core and a sulfonyl group. sioc-journal.cn The synthesis of these complex molecules involves a multi-step process, highlighting the importance of the linker in achieving the desired molecular architecture. sioc-journal.cn

In other examples, a methylene (B1212753) bridge connects a piperidine (B6355638) ring to the sulfonamide nitrogen, which in turn is attached to a thiophene (B33073) ring (a bioisostere of furan). vulcanchem.com The length and flexibility of this bridge are critical for orienting the different ring systems for optimal target interaction.

The development of novel pyrrol-2-one bridged molecules with dual sulfonamide tails as carbonic anhydrase inhibitors further underscores the importance of the bridging element. acs.org In these compounds, the pyrrol-2-one core serves as a scaffold to which two sulfonamide-bearing phenyl rings are attached. The study revealed that replacing a phenyl ring with a furan group significantly improved inhibitory potency. acs.org

The table below provides examples of bridging moieties and their impact on the biological effects of this compound derivatives and related compounds.

| Bridging Moiety/Linker | Connects | Resulting Biological Effect | Compound Class |

| Piperazine | Furanone core and a sulfonyl group | Anticancer activity | Furanone-piperazine-sulfonamides |

| Methylene bridge | Piperidine ring and sulfonamide nitrogen | Potential for various biological activities | Piperidinyl-thiophene sulfonamides |

| Pyrrol-2-one | Two sulfonamide-bearing phenyl/furan rings | Potent carbonic anhydrase inhibition | Pyrrol-2-one bridged sulfonamides |

| Ethyl bridge | Furan ring and a sulfonamide nitrogen | Potential for various biological activities | N-[2-(furan-2-yl)ethyl]sulfonamides |

Stereochemical Considerations in this compound Activity

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives, as the three-dimensional arrangement of atoms can significantly affect drug-receptor interactions. Chiral centers within the molecule can lead to enantiomers or diastereomers with markedly different pharmacological profiles.

The synthesis of novel chiral 2(5H)-furanone sulfones possessing a terpene moiety has been reported, where the stereochemistry is derived from optically active starting materials like (l)-menthyloxy- or (l)-bornyloxy-2(5H)-furanones. mdpi.com The resulting compounds exhibited significant antibacterial activity, with the leading compound showing prominent effects against Staphylococcus aureus and Bacillus subtilis. mdpi.com

Similarly, the preparation of chiral sulfonamides based on a 2-azabicycloalkane skeleton has been explored. mdpi.comx-mol.net These inherently chiral structures are used as scaffolds to create sulfonamide derivatives with defined stereochemistry. The cytotoxic activity of these compounds was evaluated against several cancer cell lines, demonstrating that specific stereoisomers can have potent and selective effects. mdpi.com

In another study, enantiomerically pure 5-(S)-5-alkoxy-3,4-dibromo-2(5H)-furanones were used to synthesize chiral γ-alkoxy-2(5H)-furanone-piperazine-sulfonamide compounds. sioc-journal.cn The in vitro anti-tumor activities of these compounds were evaluated, highlighting the importance of stereochemistry in their potential as anticancer agents. sioc-journal.cn

The following table summarizes examples of stereochemical considerations in the activity of this compound derivatives and related compounds.

| Chiral Moiety/Scaffold | Resulting Compound Class | Biological Activity |

| (l)-menthyloxy- or (l)-bornyloxy- | Chiral 2(5H)-furanone sulfones | Antibacterial |

| 2-Azabicycloalkane skeleton | Chiral 2-azabicycloalkane-based sulfonamides | Cytotoxic (anticancer) |

| 5-(S)-5-alkoxy-3,4-dibromo-2(5H)-furanone | Chiral γ-alkoxy-2(5H)-furanone-piperazine-sulfonamides | Anticancer |

Pharmacological Activities and Biological Applications of Furan 2 Sulfonamide Derivatives

Carbonic Anhydrase Inhibition (CAI) Research

Derivatives of furan-2-sulfonamide are notable for their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes crucial for numerous physiological processes. nih.govmdpi.com The inhibition of specific CA isozymes is a therapeutic strategy for various conditions, including glaucoma and cancer. mdpi.comtandfonline.com

Potency and Isoform Selectivity against Human Carbonic Anhydrase Isozymes (hCA I, II, IX, XII)

This compound derivatives have been systematically evaluated for their inhibitory effects on several human (h) carbonic anhydrase isoforms, primarily the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. nih.govtandfonline.com

Research has shown that these compounds can be highly potent inhibitors. For instance, a series of 4-substituted furan-2-sulfonamides demonstrated nanomolar-level potency for the inhibition of hCA II. nih.gov Studies have revealed that unsubstituted sulfonamides incorporating furan (B31954) moieties can inhibit hCA I with constants in the range of 63–138 nM and hCA II with constants between 6.3–8.8 nM. tandfonline.com The tumor-associated isozyme hCA IX is also effectively inhibited by these compounds, with inhibition constants (KIs) ranging from 2.8–15 nM. tandfonline.com

The selectivity of these inhibitors is a critical aspect of research. Some derivatives show a preferential inhibitory profile for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II. nih.govnih.govresearchgate.net For example, certain novel 2-indolinone derivatives incorporating a sulfonamide group showed selectivity against hCA IX and XII over the off-target hCA I and II. researchgate.net This selectivity is crucial for minimizing side effects, as non-specific inhibition of CAs can lead to various unwanted physiological responses. nih.gov The design of these molecules often involves a "tail approach," where specific chemical moieties are added to the primary sulfonamide structure to modulate interactions with different CA isozymes and enhance isoform selectivity. nih.gov

| Compound Type | Target Isozyme | Inhibition Potency (KI) | Reference |

|---|---|---|---|

| Unsubstituted Furan-Sulfonamides | hCA I | 63–138 nM | tandfonline.com |

| Unsubstituted Furan-Sulfonamides | hCA II | 6.3–8.8 nM | tandfonline.com |

| Unsubstituted Furan-Sulfonamides | hCA IX | 2.8–15 nM | tandfonline.com |

| 4-Substituted Furan-2-Sulfonamides | hCA II | Nanomolar range | nih.gov |

| Furan-carboxamido Sulfonamides | hCA II, hCA IV | Low nanomolar range | nih.govresearchgate.net |

Applications as Topical Ocular Hypotensive Agents for Glaucoma

The inhibition of carbonic anhydrase, specifically the hCA II isoform located in the ciliary processes of the eye, reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP). researchgate.net This mechanism is a cornerstone in the management of glaucoma. researchgate.net this compound derivatives have been extensively investigated as topical antiglaucoma agents. nih.govnih.govresearchgate.net

Several studies have demonstrated that sulfonamides incorporating furan-carboxamide moieties possess potent IOP-lowering properties. nih.govresearchgate.nettandfonline.com When formulated as aqueous suspensions for topical administration, these compounds have shown effective and long-lasting reduction of IOP in both normotensive and glaucomatous animal models. nih.govresearchgate.net Notably, the potency of some of these furan derivatives was found to be superior to clinically used drugs like dorzolamide (B1670892) and brinzolamide. nih.govresearchgate.net This was a significant finding, as it presented the first examples of non-water-soluble sulfonamides that could significantly lower IOP. nih.gov A series of 4-substituted thiophene- and furan-2-sulfonamides were also found to be potent hCA II inhibitors and were evaluated as topically effective ocular hypotensive agents. tandfonline.comnih.gov

Research on Tumor-Associated Carbonic Anhydrase Inhibition

The transmembrane isoforms hCA IX and hCA XII are overexpressed in many types of hypoxic tumors and are linked to cancer progression and poor patient prognosis. tandfonline.comnih.gov Their role in maintaining the pH of the tumor microenvironment makes them attractive targets for anticancer drug development. nih.govresearchgate.net this compound derivatives have been explored for their potential to selectively inhibit these tumor-associated CAs. tandfonline.comresearchgate.net

Research has focused on designing furan-sulfonamide derivatives that show selectivity for hCA IX and XII over the cytosolic hCA I and II, which are considered off-targets in cancer therapy. researchgate.net For instance, novel sulfonamide-containing 2-indolinones were synthesized and confirmed to have selective inhibitory action against hCA IX and XII. researchgate.net Some furan-based sulfonamides have shown potent inhibition of hCA IX, with KIs in the low nanomolar range, making them more active than some clinically used inhibitors. tandfonline.com The development of such isoform-selective inhibitors is a promising strategy for developing novel diagnostic tools or therapeutic agents for cancer. tandfonline.com

Antimicrobial Activity Studies

This compound derivatives have demonstrated a wide range of antimicrobial activities, a property historically associated with the broader sulfonamide class of drugs. ontosight.aitandfonline.com These compounds have been synthesized and evaluated for their efficacy against various pathogenic bacteria and fungi. tandfonline.comresearchgate.netscispace.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have confirmed the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. tandfonline.comresearchgate.net Metal complexes of furanyl-derived sulfonamides have shown moderate to significant antibacterial activity against strains such as Escherichia coli, Shigella flexneri, Pseudomonas aeruginosa, Salmonella typhi (Gram-negative), and Bacillus subtilis, Staphylococcus aureus (Gram-positive). tandfonline.com